Product packaging for Arg-gly-phe-phe-NH2(Cat. No.:CAS No. 34367-74-3)

Arg-gly-phe-phe-NH2

Cat. No.: B1621814
CAS No.: 34367-74-3
M. Wt: 524.6 g/mol
InChI Key: MDPUTUWGOHLTAU-ACRUOGEOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Arg-Gly-Phe-Phe-NH2 (CAS 34367-74-3) is a synthetic tetrapeptide amide with the molecular formula C26H36N8O4 and a molecular weight of 524.622 g/mol . It is also known as an insulin B-chain tetrapeptide amide (B22-B25), indicating its structural relationship to a specific segment of the insulin molecule . This peptide is characterized by a high topological polar surface area and multiple hydrogen bond donors and acceptors, which influence its solubility and interaction with biological targets . Tetrapeptides with similar sequences, particularly those containing arginine and phenylalanine residues, are of significant interest in neuropharmacology research. They are extensively studied for their potential to interact with opioid receptor systems, such as μ- and κ-receptors, which are key targets for modulating pain pathways . Research on related analgesic peptides has demonstrated that such compounds can provide potent analgesic effects in preclinical models, such as the tail-flick test, sometimes exceeding the efficacy of morphine without inducing the same level of tolerance or adverse effects like constipation . As a research chemical, this compound provides scientists with a tool to explore ligand-receptor interactions, signal transduction mechanisms, and the development of novel therapeutics for conditions such as chronic pain. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H36N8O4 B1621814 Arg-gly-phe-phe-NH2 CAS No. 34367-74-3

Properties

CAS No.

34367-74-3

Molecular Formula

C26H36N8O4

Molecular Weight

524.6 g/mol

IUPAC Name

(2S)-2-amino-N-[2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-5-(diaminomethylideneamino)pentanamide

InChI

InChI=1S/C26H36N8O4/c27-19(12-7-13-31-26(29)30)24(37)32-16-22(35)33-21(15-18-10-5-2-6-11-18)25(38)34-20(23(28)36)14-17-8-3-1-4-9-17/h1-6,8-11,19-21H,7,12-16,27H2,(H2,28,36)(H,32,37)(H,33,35)(H,34,38)(H4,29,30,31)/t19-,20-,21-/m0/s1

InChI Key

MDPUTUWGOHLTAU-ACRUOGEOSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCN=C(N)N)N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCN=C(N)N)N

Other CAS No.

34367-74-3

sequence

RGFF

Synonyms

Arg-Gly-Phe-Phe-NH2
B chain insulin tetrapeptidamide (22-25)
insulin B-chain tetrapeptide amide B22-B25
insulin B22-B25-NH2

Origin of Product

United States

Synthetic Methodologies and Rational Design of Arg Gly Phe Phe Nh2 Analogs

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing Arg-Gly-Phe-Phe-NH2 and its derivatives. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. ontosight.ai The process begins with the anchoring of the C-terminal amino acid, in this case, Phenylalanine, to the resin. beilstein-journals.orgdu.ac.in Subsequently, a repeating cycle of deprotection and coupling reactions elongates the peptide chain from the C-terminus to the N-terminus. beilstein-journals.orgdu.ac.in

Two primary strategies dominate SPPS: Boc/Bzl and Fmoc/tBu. beilstein-journals.orgdu.ac.in

Boc/Bzl Strategy : This original method developed by R.B. Merrifield utilizes the tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection and benzyl (B1604629) (Bzl)-based groups for side-chain protection. beilstein-journals.orgnih.gov The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the final cleavage of the peptide from the resin and removal of side-chain protecting groups requires a strong acid, such as hydrogen fluoride (B91410) (HF). beilstein-journals.orgnih.govmasterorganicchemistry.com

Fmoc/tBu Strategy : This is now the more commonly used method due to its milder reaction conditions. masterorganicchemistry.com It employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu) based groups for side-chain protection. beilstein-journals.orgresearchgate.net The Fmoc group is typically removed using a solution of piperidine (B6355638) in dimethylformamide (DMF). researchgate.nettandfonline.com The final cleavage from the resin is achieved with TFA. masterorganicchemistry.com

For the synthesis of this compound, the process would typically start with an amidated resin, such as a Rink amide resin, to yield the C-terminal amide. researchgate.net The synthesis proceeds with the sequential coupling of Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Gly-OH, and Fmoc-Arg(Pbf)-OH) using coupling reagents like TBTU/HOBt or HATU/HOAt. researchgate.net Each coupling step is followed by Fmoc deprotection until the full tetrapeptide sequence is assembled. beilstein-journals.orgdu.ac.in The final step involves treatment with a cleavage cocktail, typically containing TFA and scavengers, to release the peptide from the resin and remove the side-chain protecting group from Arginine. beilstein-journals.org

FeatureBoc/Bzl StrategyFmoc/tBu Strategy
Nα-Protecting Group Boc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Deprotection Reagent Moderate Acid (e.g., TFA)Base (e.g., 20% Piperidine in DMF)
Side-Chain Protection Benzyl (Bzl) basedtert-butyl (tBu) based
Final Cleavage Reagent Strong Acid (e.g., HF)Moderate Acid (e.g., TFA)
Key Advantage Historical significance, robust for certain sequencesMilder conditions, easier handling, widely used

Chemo-Enzymatic and Enzymatic Synthesis Approaches for Peptide Bonds

Chemo-enzymatic peptide synthesis (CEPS) presents a greener and more specific alternative to purely chemical methods. qyaobio.comnih.gov This approach utilizes enzymes, such as proteases or ligases, to catalyze the formation of peptide bonds, often under mild, aqueous conditions. qyaobio.comnih.govlongdom.org This method can be highly stereoselective, avoiding the racemization issues that can sometimes occur during chemical activation steps. qyaobio.com

Enzymatic synthesis can proceed via two main mechanisms:

Equilibrium-controlled synthesis : This process is essentially the reverse of peptide hydrolysis. qyaobio.com High concentrations of substrates and specific reaction conditions (like the use of organic co-solvents) shift the thermodynamic equilibrium towards synthesis. qyaobio.com

Kinetically-controlled synthesis : This more common approach uses activated acyl donors (like amino acid esters or amides) and a suitable amino acid nucleophile. The enzyme catalyzes the aminolysis of the acyl donor, forming the peptide bond, which is faster than the competing hydrolysis reaction. qyaobio.comrsc.org

For a tetrapeptide like this compound, a chemo-enzymatic strategy could involve the enzymatic coupling of smaller peptide fragments or the stepwise addition of amino acids. For instance, an enzyme could catalyze the ligation of a dipeptide like Arg-Gly with Phe-Phe-NH2. google.com Enzymes like papain, α-chymotrypsin, and engineered subtilisin variants have been successfully used for peptide bond formation. nih.govgoogle.comnih.gov The choice of enzyme depends on its substrate specificity. For example, α-chymotrypsin preferentially cleaves (and can therefore form bonds) after large hydrophobic residues like Phenylalanine. nih.gov

Design Principles for this compound Analogs and Peptidomimetics

The design of analogs and peptidomimetics of this compound aims to improve its pharmacological properties, such as receptor affinity and selectivity, metabolic stability, and bioavailability. Peptidomimetics are compounds that mimic the essential structural features of a peptide but have a modified, often non-peptide, backbone to enhance drug-like properties. sigmaaldrich.com

Amino Acid Substitutions and Modifications

The replacement of naturally occurring L-amino acids with their D-enantiomers is a common strategy to increase resistance to enzymatic degradation by proteases. frontiersin.orgunc.edu Since proteases are stereospecific for L-amino acids, the presence of a D-amino acid at a cleavage site can significantly prolong the peptide's half-life. cpcscientific.com

In the context of this compound, introducing a D-Phe at either position 3 or 4 could confer stability. However, this modification can also alter the peptide's conformation and its interaction with its biological target. researchgate.netnih.gov For instance, in a study of insulin (B600854) peptidomimetics, the replacement of L-Phe and L-Tyr with their D-isomers resulted in a more pronounced biological effect. researchgate.netnih.gov The stereochemistry of a peptide is crucial for its function, and even single substitutions can have dramatic effects. researchgate.netunacademy.com The synthesis of all possible stereoisomers of a tetrapeptide can be a valuable tool for structure-activity relationship studies. researchgate.net

Incorporating non-natural or "unusual" amino acids is a powerful tool in medicinal chemistry to create peptides with enhanced properties. sigmaaldrich.comqyaobio.com These amino acids, not found in the standard 20 proteinogenic amino acids, can introduce novel side chains, conformational constraints, or metabolic stability. cpcscientific.comqyaobio.com

Examples of non-natural amino acid modifications include:

Homologated amino acids : Such as homo-phenylalanine (homoPhe), which has an extra methylene (B1212753) group in its side chain. genscript.com

N-alkylated amino acids : N-methylation of the peptide backbone can increase proteolytic resistance and influence conformation. frontiersin.orggenscript.com

Halogenated derivatives : For example, substituting Phenylalanine with p-iodo-D-phenylalanine ((pI)DPhe) has been shown to modulate receptor activity in other peptide systems. acs.org

Conformationally restricted analogs : Amino acids like amino-isobutyric acid (Aib) or bicyclic amino acids can be used to lock the peptide into a specific bioactive conformation. frontiersin.orgcpcscientific.com

For this compound, a non-natural amino acid could be substituted for any of the four residues to probe the structural requirements for activity. For example, replacing Phe with an analog like p-hydroxymethyl-L-phenylalanine could serve as a handle for further chemical elaboration. nih.gov

Modifications at the N- and C-termini are crucial for stabilizing peptides and mimicking their native state within a larger protein. genscript.comlifetein.com

C-terminal Amidation : The parent compound, this compound, already possesses a C-terminal amide. This modification neutralizes the negative charge of the C-terminal carboxylate, which can increase metabolic stability against carboxypeptidases and sometimes enhance receptor binding and cell penetration. lifetein.comqyaobio.com

N-terminal Derivatization : The free N-terminal amine group can be modified in several ways. qyaobio.comwikipedia.org

Acetylation : Adding an acetyl group to the N-terminus removes the positive charge, which can increase the peptide's stability against aminopeptidases and help it mimic an internal segment of a protein. lifetein.comqyaobio.com

Acylation : Attaching a fatty acid (lipidation), such as palmitic acid, to the N-terminus can increase the peptide's hydrophobicity, which may enhance its interaction with cell membranes and prolong its duration of action. researchgate.netnih.gov

PEGylation : The attachment of polyethylene (B3416737) glycol (PEG) chains is a common strategy to increase the size and solubility of a peptide, which can protect it from enzymatic degradation and renal clearance. beilstein-journals.orgqyaobio.com

These terminal modifications are fundamental strategies in the design of peptide-based drugs. tandfonline.com

Modification TypeExamplePrimary Rationale
D-Amino Acid Substitution Arg-Gly-D-Phe-Phe-NH2Increase resistance to proteases, alter conformation. frontiersin.orgresearchgate.net
Non-Natural Amino Acid Incorporation Arg-Gly-Phe-(homoPhe)-NH2Enhance stability, introduce novel side chains, constrain conformation. cpcscientific.comgenscript.com
N-terminal Acetylation Ac-Arg-Gly-Phe-Phe-NH2Neutralize charge, increase stability against aminopeptidases. lifetein.comqyaobio.com
N-terminal Acylation (Lipidation) (Palmitoyl)-Arg-Gly-Phe-Phe-NH2Increase hydrophobicity, prolong action. researchgate.netnih.gov
C-terminal Amidation This compoundNeutralize charge, increase stability against carboxypeptidases. lifetein.comqyaobio.com
Introduction of Non-Natural Amino Acids

Conformational Constraint Strategies

Constraining the flexibility of a peptide can lock it into its biologically active conformation, which can lead to increased potency and stability. researchgate.net This is because less conformational entropy is lost upon binding to its target. Common methods to introduce conformational constraints include cyclization and backbone modifications. upc.edu

Cyclization is a widely used strategy to restrict the conformational freedom of peptides. frontiersin.org This can be achieved through various chemical strategies, including head-to-tail, side-chain-to-side-chain, and backbone cyclization. thieme-connect.deresearchgate.net The primary advantage of these approaches is the potential to pre-organize the peptide into a conformation that is favorable for receptor binding. researchgate.net

Head-to-Tail Cyclization: This involves forming an amide bond between the N-terminal amine and the C-terminal carboxyl group. thieme-connect.de This method is one of the most common approaches to peptide cyclization. rsc.org

Side-Chain-to-Side-Chain Cyclization: This strategy links the side chains of two amino acid residues within the peptide sequence. For instance, a disulfide bond can be formed between two cysteine residues. upc.edu Thioether bridges, formed by the alkylation of thiols, are also used to create stable cyclic peptides. nih.gov Ring-closing metathesis (RCM) is another powerful technique used to cyclize peptides by forming a carbon-carbon double bond between two olefin-containing amino acid side chains, such as allylglycine. scispace.com

Backbone Cyclization: In this approach, the ring is formed by linking atoms within the peptide backbone, which avoids altering the pharmacophoric side chains that are often crucial for biological activity. frontiersin.orgresearchgate.net This method allows for the creation of diverse conformational libraries of the same peptide sequence. frontiersin.org

A variety of chemical reactions are employed for cyclization, including lactamization (amide bond formation), nucleophilic substitution, and click chemistry. rsc.orgacs.org The choice of cyclization strategy and the position of the cyclic constraint can significantly impact the resulting conformation and biological activity.

Table 1: Examples of Cyclization Strategies in Peptide Analogs

Cyclization Strategy Description Example Application
Head-to-Tail Lactamization Formation of an amide bond between the N- and C-termini. thieme-connect.de Synthesis of cyclic hexapeptides. thieme-connect.de
Side-Chain to Side-Chain (Disulfide) Formation of a disulfide bridge between two cysteine residues. upc.edu Creation of cyclic analogs of melanocyte-stimulating hormone (MSH). upc.edu
Side-Chain to Side-Chain (Thioether) Alkylation of a thiol group to form a stable thioether linkage. nih.gov Development of metabolically stable γ-MSH analogs. nih.gov
Ring-Closing Metathesis (RCM) Formation of a carbon-carbon double bond between two alkenyl side chains. scispace.com Synthesis of cyclic dynorphin (B1627789) A analogs. scispace.com
Backbone Cyclization Linkage between atoms of the peptide backbone. frontiersin.org Transformation of the linear peptide Tyr-Arg-Phe-Sar (TAPS) into active backbone-cyclic analogs. frontiersin.org

Modifying the peptide backbone is another effective strategy to introduce conformational constraints and improve pharmacokinetic properties. researchgate.net N-methylation, the substitution of an amide proton with a methyl group, is a common and impactful modification. researchgate.netresearchgate.net

N-methylation eliminates a hydrogen bond donor (the amide N-H), which can disrupt or stabilize specific secondary structures like β-turns. researchgate.net This modification can also enhance metabolic stability by protecting the peptide bond from proteolytic cleavage. For example, N-methylation of the Pro2-Lys3 bond in Substance P(1-7) resulted in peptides that were completely stable in plasma. Furthermore, N-methylation can increase a peptide's lipophilicity, potentially improving its membrane permeability and oral bioavailability. researchgate.netnih.gov

However, the introduction of an N-methyl group can also lead to steric clashes or stabilize an inactive conformation, thereby reducing biological activity. researchgate.net Therefore, the position of N-methylation must be carefully selected based on structure-activity relationship studies. The synthesis of N-methylated peptides is often achieved by incorporating protected N-methylated amino acid building blocks during solid-phase peptide synthesis (SPPS). researchgate.netnih.gov

Cyclization and Ring Formation

Peptidomimetic Design for Bioactive Conformation Mimicry

Peptidomimetics are molecules designed to replicate the essential structural features and biological activity of a peptide while having improved drug-like properties. researchgate.net The design of peptidomimetics is often guided by an understanding of the parent peptide's bioactive conformation and the key residues required for its activity. researchgate.net

The process typically begins with identifying the pharmacophore—the minimal arrangement of atoms or functional groups necessary for biological activity. This is often achieved through structure-activity relationship (SAR) studies, including truncation and alanine-scanning of the original peptide. For instance, for Substance P(1-7), Phe7 was identified as a "message" residue and Arg1 as an "address" residue, both critical for its anti-allodynic effects.

Once the key elements are identified, various non-peptidic scaffolds can be used to hold the essential side chains in the correct three-dimensional orientation. researchgate.net These scaffolds can include heterocyclic rings or other rigid structures that mimic specific peptide secondary structures, such as β-turns. researchgate.net For example, azabicyclo[X.Y.0]alkanone amino acids are rigid dipeptide surrogates that can effectively replicate turn conformations. rsc.org

The goal of peptidomimetic design is to create smaller, more stable molecules that are resistant to proteolysis and possess better pharmacokinetic profiles than the original peptide. researchgate.net These efforts can lead to the development of orally bioavailable drugs from peptide leads.

Table 2: Approaches in Peptidomimetic Design

Design Approach Description Key Outcome
Pharmacophore Identification Determining the essential residues and their spatial arrangement for biological activity through SAR studies. Provides a blueprint for designing smaller, active molecules.
Scaffold-Based Design Using non-peptidic, often rigid, molecular frameworks to orient key functional groups. researchgate.net Creates novel chemical entities that mimic the peptide's bioactive shape.
Turn Mimicry Designing scaffolds that replicate common peptide secondary structures like β-turns, which are often involved in molecular recognition. researchgate.net Leads to conformationally constrained analogs with potentially higher affinity and selectivity. researchgate.net
Isosteric Replacement Replacing labile peptide bonds with more stable isosteres (e.g., thioamides, reduced amides). researchgate.net Enhances resistance to enzymatic degradation. researchgate.net

Conformational Analysis of Arg Gly Phe Phe Nh2 and Its Analogs

Theoretical and Computational Conformational Studies

Theoretical methods provide powerful tools to explore the vast number of possible conformations a flexible molecule like a peptide can adopt. These in silico approaches allow for the prediction of low-energy, stable structures that are likely to be biologically relevant.

Molecular Mechanics and Energy Minimization Techniques

Molecular mechanics is a computational method that utilizes classical physics to model the potential energy surface of molecules. rsc.orgcore.ac.uk By representing atoms as spheres and bonds as springs, this approach calculates the steric energy of a given conformation, which is the sum of non-bonded (van der Waals and electrostatic) and bonded (bond stretching, angle bending, and torsional) interactions. bsu.edu.az Energy minimization techniques, such as the steepest descent and conjugate gradient methods, are then employed to find the local energy minima on this surface, which correspond to stable conformations of the peptide. biorxiv.orgmdpi.com For instance, in a study of the pentapeptide Arg-Pro-Pro-Gly-Phe, nonvalent interactions were estimated using the Lennard-Jones potential, while electrostatic interactions were calculated using Coulomb's law with partial charges on the atoms. bsu.edu.az This process of optimization helps to identify a set of low-energy structures from a multitude of possibilities. biorxiv.org

The conformational analysis of peptides often begins by determining the stable conformations of the individual amino acid residues. bsu.edu.az These low-energy residue conformations are then combined to build up the peptide chain. For example, the analysis of a heptapeptide (B1575542) involved first determining the minimum energy states of the monopeptides, which were then combined sequentially to form dipeptides, tripeptides, and ultimately the full peptide. tubitak.gov.tr This building-block approach systematically explores the conformational space. In a study on a related tetrapeptide, FMRF-amide, molecular dynamics simulations with weighted atomic masses were used to enhance the conformational search, demonstrating how modifications to standard simulation techniques can more effectively explore the potential energy landscape. core.ac.uk

Dihedral Angle Analysis and Conformational Space Exploration

Computational methods systematically vary these dihedral angles to explore the conformational space of the peptide. For a pentapeptide containing Arg, Pro, Pro, Gly, and Phe, which has 18 variable dihedral angles, this exploration revealed four possible shapes represented by 16 forms of the main chain. bsu.edu.az The results of such analyses often reveal that certain conformations, such as semi-folded forms, are energetically more favorable. bsu.edu.az In a study of a linear RGD peptide, molecular dynamics simulations showed significant flexibility in the backbone, reflected in the rotation about the phi and psi dihedral angles. nih.gov This flexibility is a key determinant of the peptide's interaction with its biological targets.

Table 1: Dihedral Angles (in degrees) for Low-Energy Conformations of a Related Pentapeptide (Arg-Pro-Pro-Gly-Phe) bsu.edu.az

ConformationResidueφψχ1χ2χ3χ4
B1222BRBB11 Arg-14514860180180180
Pro-60140----
Pro-60140----
Gly80-80----
Phe-14514818090--
B3232BBPB31 Arg-145148180180180180
Pro-60140----
Pro-60140----
Gly-8080----
Phe-14514818090--
B1222BRBR11 Arg-14514860180180180
Pro-60140----
Pro-60140----
Gly80-80----
Phe-14514818090--
B1222BBBB31 Arg-14514860180180180
Pro-60140----
Pro-60140----
Gly-8080----
Phe-14514818090--

Note: This table is based on data for a related pentapeptide and serves as an illustrative example of dihedral angle analysis.

In Silico Modeling of Biologically Relevant Conformations

A primary goal of computational conformational analysis is to identify the "biologically relevant" or "bioactive" conformation—the specific three-dimensional structure a peptide adopts when it binds to its receptor or enzyme target. nih.govnih.gov Molecular docking and molecular dynamics (MD) simulations are key techniques used for this purpose. mdpi.comnih.gov

Molecular docking predicts the preferred orientation of a ligand (the peptide) when bound to a receptor to form a stable complex. mdpi.com This method involves sampling a large number of possible orientations and conformations of the peptide within the receptor's binding site and scoring them based on their predicted binding affinity. mdpi.com For example, in a study of ACE inhibitory tetrapeptides, molecular docking was used to identify potential binding modes, and van der Waals forces were found to be a major contributor to the binding of top-ranked complexes. mdpi.com

Molecular dynamics simulations provide a more dynamic picture by simulating the movement of atoms in the peptide-receptor complex over time. core.ac.ukbiorxiv.orgnih.gov This allows for the observation of conformational changes and the stability of key interactions. MD simulations can reveal how a peptide adapts its conformation upon binding and can help to identify crucial interactions, such as hydrogen bonds or salt bridges, that stabilize the complex. nih.gov For instance, simulations of a cyclic RGD peptide indicated the presence of a salt bridge between the Arg and Asp residues, which contributes to its increased stability compared to its linear counterpart. nih.gov These computational models can guide the design of new peptide analogs with improved affinity and specificity. nih.gov

Experimental Conformational Probing (e.g., Nuclear Magnetic Resonance for Related Peptides)

While computational methods are invaluable, experimental techniques are essential for validating theoretical predictions and providing a direct measure of a peptide's conformation in solution. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for studying the three-dimensional structure and dynamics of peptides in a solution environment that can mimic physiological conditions. nih.govresearchgate.net

NMR spectroscopy can provide a wealth of information about peptide conformation. nih.gov Key parameters derived from NMR experiments include:

Coupling Constants (J-couplings): These are related to the dihedral angles within the peptide backbone and side chains, providing constraints on the local geometry.

Chemical Shifts: The chemical shifts of protons can be sensitive to the local electronic environment and can indicate the presence of specific secondary structures like turns or helices.

For flexible peptides, which often exist as an ensemble of interconverting conformations in solution, NMR provides data that represents an average over this ensemble. nih.gov While a single, rigid structure may not be appropriate, the NMR data can be used to define a family of structures that are consistent with the experimental observations. For example, in a study of desmopressin, a peptide hormone analog, NMR studies in aqueous solution revealed an inverse γ-turn, while in the presence of trifluoroethanol (a solvent that promotes secondary structure), a type II β-turn was observed. This highlights the sensitivity of peptide conformation to its environment. Although specific NMR data for Arg-Gly-Phe-Phe-NH2 is not detailed in the provided context, the principles of NMR analysis of related peptides are directly applicable to understanding its conformational preferences.

Correlation of Conformation with Biological Activity and Specificity

The ultimate goal of conformational analysis is to establish a clear structure-activity relationship (SAR), which links specific conformational features to the biological activity and receptor selectivity of a peptide. nih.govnih.govconicet.gov.ar By understanding which conformations are responsible for potent and selective interactions, more effective therapeutic agents can be designed.

Computational and experimental data are often used in concert to build these SAR models. For example, a theoretical conformational analysis of cyclic dermorphin (B549996) analogues, which are structurally related to peptides that bind to the μ-opioid receptor, found a limited number of low-energy conformers for each analogue. nih.gov This constrained conformational flexibility was then correlated with their observed μ-receptor affinity and selectivity. nih.gov

In another study on antifungal tetrapeptides, conformational and electronic studies were performed on active and inactive compounds. conicet.gov.ar The results indicated that the spatial arrangement of the amino acid residues was critical for activity. For the active peptides, the preferred conformation showed distinct hydrophobic and positively charged regions, and it was proposed that the positions of the His and Trp-NH2 residues were essential for activity. conicet.gov.ar

The rigidity or flexibility of a peptide can also be a key determinant of its biological activity and stability. nih.gov Constraining a peptide's conformation, for instance through cyclization or the introduction of specific residues, can pre-organize it into the bioactive conformation, leading to higher affinity for its target. nih.govnih.gov Conversely, for some targets, a degree of flexibility may be required for an induced-fit binding mechanism. Understanding the interplay between a peptide's conformational preferences and the requirements of its biological target is paramount for rational drug design. nih.gov

Structure Activity Relationship Sar Studies of Arg Gly Phe Phe Nh2 and Cognate Peptides

Influence of Amino Acid Sequence and Peptide Length on Biological Function

The length and specific sequence of amino acids in a peptide are fundamental determinants of its biological function, influencing everything from receptor affinity to its mode of action.

Research on neuropeptide FF (NPFF), an octapeptide with the sequence FLFQPQRF-NH2, demonstrates the critical role of peptide length. Shortening the full-length NPFF from the N-terminus leads to a progressive, albeit moderate, decrease in receptor affinity until the sequence is reduced to four residues (NPFF(5-8)). ebi.ac.uknih.gov This tetrapeptide shows a significant drop in binding. acs.org Similarly, while the hexapeptide NPFF(3-8) retains the ability to decrease morphine-induced analgesia, the pentapeptide NPFF(4-8) is inactive, indicating that a critical length is required to maintain this specific biological effect. ebi.ac.uknih.gov

Conversely, the tetrapeptide Arg-Gly-Phe-Phe-NH2 itself, which corresponds to the B22-B25 segment of the insulin (B600854) B-chain, exhibits distinct insulin-like and insulin-potentiating effects in vivo. nih.govekb.egekb.eg This activity is notable because it occurs independently of the main insulin receptor binding function, suggesting that this smaller fragment may act through different pathways, possibly after being internalized by target cells. nih.gov This highlights how a fragment of a larger protein can possess its own unique biological functions.

Further illustrating the complex relationship between length and function, studies on agouti-related protein (AGRP), a peptide involved in appetite regulation, show that while the full C-terminal domain is required for potent activity, truncations can dramatically decrease potency at its target receptors, the melanocortin-3 and -4 receptors (MC3R and MC4R). nih.gov

Peptide/AnalogueSequence/ModificationKey FindingReference
Insulin B-Chain FragmentThis compoundPossesses insulin-like and insulin-potentiating actions in vivo. nih.gov
NPFF (Neuropeptide FF)FLFQPQRF-NH2Full-length octapeptide with high receptor affinity. ebi.ac.uknih.gov
NPFF(3-8)FQPQRF-NH2Retains significant biological activity (anti-morphine effect). ebi.ac.uknih.gov
NPFF(4-8)QPQRF-NH2Lacks significant biological activity. ebi.ac.uknih.gov
AGRP fragmentTruncated versionsShow significantly decreased potency compared to the full C-terminal domain. nih.gov

Identification of Essential Amino Acid Residues and Sequence Motifs (e.g., Arg-Gly-Phe-Phe motif, C-terminal Arg-Phe)

Within a peptide's sequence, certain amino acids and short motifs often serve as the primary determinants of its biological activity. For peptides related to this compound, two motifs are of paramount importance: the C-terminal Arg-Phe-NH2 (RF-amide) and the Arg-Phe-Phe sequence.

The RF-amide motif is a defining feature of a large family of neuropeptides, including NPFF. nih.govmdpi.comnih.gov This C-terminal dipeptide is considered a minimal recognition motif essential for binding to NPFF receptors. uantwerpen.benih.gov The positively charged arginine and the aromatic phenylalanine at the C-terminus are critical for interaction with these receptors. nih.gov

The Arg-Phe-Phe tripeptide sequence is another crucial motif, particularly recognized for its role in melanocortin receptor antagonists like agouti-signaling protein (ASIP) and AGRP. nih.govresearchgate.netmdpi.comnova.edu This sequence is considered the active pharmacophore responsible for the antagonist properties of these proteins at the MC3R and MC4R. nih.govnih.gov The importance of this motif is underscored by studies where substitutions within this sequence in AGRP analogues, such as replacing Phe112 with Tyr, led to a significant decrease in antagonist potency. nova.edu

In the context of the insulin B-chain, the Arg-Gly-Phe-Phe sequence is part of a larger nonapeptide fragment (B22-B30) known to be critical for insulin's biological activity. ekb.egekb.eg Alanine scanning studies of related peptides have confirmed that aromatic residues like Phenylalanine are often critical for binding and functional activity. mdpi.com For instance, replacing the DPhe residue in a melanocortin tetrapeptide with Alanine resulted in a dramatic drop in potency, highlighting the importance of the bulky aromatic side chain for receptor interaction. acs.org

Impact of Stereochemical Configuration on Activity and Receptor Selectivity

The three-dimensional arrangement of a peptide, or its stereochemistry, plays a pivotal role in its interaction with chiral biological targets like receptors. Replacing a naturally occurring L-amino acid with its non-natural D-isomer can profoundly alter a peptide's activity, selectivity, and metabolic stability.

In the field of melanocortin receptor ligands, stereochemistry is a well-established tool for modulating function. A classic example is the substitution of L-Phe with D-Phe in the core "His-Phe-Arg-Trp" agonist sequence. researchgate.net This single change often leads to a dramatic increase in potency. acs.org However, the effects can be highly specific to the receptor subtype and the position of the substitution. For instance, substituting D-Phe at position 6 in γ-melanocyte-stimulating hormone enhances potency at the MC3R but reduces selectivity, whereas introducing a D-Trp at position 8 significantly boosts selectivity for the MC3R over the MC4R and MC5R. nih.gov

Studies on the Arg-Phe-Phe motif in AGRP antagonists have shown that stereochemical modifications can lead to unexpected outcomes. nih.gov A stereochemical scan, involving the systematic replacement of L-amino acids with their D-isomers within the Arg-Phe-Phe sequence, was performed on a cyclic AGRP-mimetic. nih.govresearchgate.net While it was hypothesized that these changes might convert the antagonist into an agonist across multiple melanocortin receptors, agonist activity was consistently observed only at the MC1R. nih.gov For example, replacing both Phe residues with their D-isomers resulted in a partial agonist at the MC1R while retaining antagonist activity at the MC4R. nih.gov This demonstrates that stereochemical changes can tease apart the functions of a peptide at different receptors, converting it from an antagonist to an agonist at one subtype while preserving its original function at another.

Peptide/AnalogueStereochemical ModificationEffect on Activity/SelectivityReference
Melanocortin AgonistsL-Phe → D-PheGenerally results in a dramatic increase in receptor potency. acs.orgresearchgate.net
γ-MSH AnalogueL-Phe6 → D-Phe6~10-fold increase in potency at MC3R, but loss of selectivity. nih.gov
γ-MSH AnalogueL-Trp8 → D-Trp8~300-fold increase in selectivity for MC3R over MC4R/MC5R. nih.gov
AGRP Macrocycle AnalogueArg-DPhe-PhePartial agonist at MC1R; antagonist at MC3R/MC4R. nih.gov
AGRP Macrocycle AnalogueArg-Phe-DPheFull agonist at MC1R; potent antagonist at MC4R. nih.gov
AGRP Macrocycle AnalogueArg-DPhe-DPhePartial agonist at MC1R; micromolar antagonist at MC4R. nih.gov

Delineation of Minimal Pharmacophoric Elements

A key goal of SAR is to identify the pharmacophore: the minimal arrangement of steric and electronic features necessary for a molecule to exert a specific biological effect. This essential core defines the key interactions between the ligand and its receptor.

For the NPFF receptor family, the C-terminal dipeptide Arg-Phe-NH2 is widely considered the minimal recognition motif, or pharmacophore, for receptor binding. uantwerpen.benih.gov Structural studies confirm that this RF-amide moiety engages with conserved residues deep within the transmembrane domain of the receptor, anchoring the peptide. nih.gov

For ligands targeting the substance P 1-7 (SP1–7) binding site, truncation studies led to the identification of the dipeptide H-Phe-Phe-NH2 as a potent ligand. acs.org Further pharmacophore modeling based on this and other high-affinity analogues identified the key features required for binding. These include two hydrogen bond acceptors, one hydrogen bond donor, a positively charged group, and two aromatic rings, which represent the essential pharmacophoric elements. acs.org

In the design of ligands for the thrombin receptor, studies on cyclic analogues of the SFLLR-NH2 motif revealed the importance of a "Phe/Arg/NH2 cluster". acs.org A cyclic analogue where the Phenylalanine and Arginine side chains were constrained on the same side of the ring was highly active, while an analogue where they were separated was 100 times less potent. acs.org This demonstrates that the relative spatial orientation of the key pharmacophoric groups is critical for receptor activation. Similarly, pharmacophore models for endomorphin-2 (Tyr-Pro-Phe-Phe-NH2) highlight key intramolecular distances between the aromatic rings of Tyr¹ and Phe³ as being crucial for bioactivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Approaches for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies employ mathematical models to correlate the chemical structure of compounds with their biological activity. uestc.edu.cn These predictive models are valuable tools in drug design, allowing for the rational optimization of lead compounds.

QSAR approaches have been successfully applied to peptides related to the this compound scaffold. For instance, in the development of agonists for the GPR54 receptor (also known as the kisspeptin (B8261505) receptor), researchers synthesized a series of pentapeptide analogues based on the sequence R-Phe-Gly-Leu-Arg-Trp-NH2, where 'R' was a variable N-terminal acyl group. acs.orgacs.orgacs.orgnih.gov By systematically varying the 'R' group and measuring the resulting GPR54 agonistic activity, they developed a QSAR model. acs.orgacs.orgresearchgate.net The model revealed that for N-terminal benzoyl groups, small substituents at the 4-position that have an inductive electron-withdrawing effect were preferred for high activity. acs.orgacs.org This predictive insight led to the design of the 4-fluorobenzoyl analogue, which was found to be one of the most potent GPR54 agonists identified. acs.orgacs.org

These studies exemplify how SAR and QSAR can be used in a complementary fashion. nih.gov The initial SAR provides the data needed to build the QSAR model, which in turn provides predictive power to guide the synthesis of new, more potent, and selective compounds. researchgate.net

Biological Function and Molecular Mechanisms of Arg Gly Phe Phe Nh2 Action in Vitro and Preclinical Models

Insulin-Related Biological Activities

Studies have demonstrated that Arg-Gly-Phe-Phe-NH2 and its analogues exhibit significant insulin-related biological activities in peripheral tissues. These actions range from mimicking insulin's effects on glucose and lipid metabolism to enhancing the efficacy of insulin (B600854) itself.

Insulin-Like Actions on Glucose Metabolism and Glycogen (B147801) Synthesis

This compound has been shown to possess intrinsic insulin-like activity, directly stimulating glucose metabolism and storage in preclinical models. In studies involving the intraperitoneal injection of the tetrapeptide amide into rats, it demonstrated the highest insulin-like activity among several analogues by promoting the incorporation of radiolabeled carbon from [U-14C]glucose into the diaphragm muscle. nih.gov This indicates a direct effect on stimulating glycogen synthesis. nih.gov Similarly, a modified hexapeptide containing this core sequence stimulated the incorporation of [U-14C]-glucose into diaphragm glycogen in mice. nih.govoup.com

In vitro assays using rat diaphragm tissue further corroborated these findings, showing that the peptide increased glucose uptake and the subsequent glycogen content. nih.gov The effectiveness of this action was found to be highly dependent on the arginine residue. nih.gov When arginine was substituted with other amino acids, the insulin-like activity was significantly diminished or completely abolished, highlighting the critical role of the guanidino group of arginine in this biological effect. nih.gov In isolated fat cells, only the arginyl-peptide significantly enhanced glucose oxidation. nih.gov

Table 1: Comparative Insulin-Like Activity of this compound Analogues on Rat Diaphragm

This table summarizes the relative effectiveness of different tetrapeptide amides in stimulating glucose uptake and glycogen synthesis in vitro.

Peptide SequenceRelative Biological Activity
This compound Highest Activity
Har-Gly-Phe-Phe-NH2Weaker Activity
Orn-Gly-Phe-Phe-NH2Remarkably Diminished Activity
Cit-Gly-Phe-Phe-NH2Lower Activity
Ala-Gly-Phe-Phe-NH2Inactive
Nitroarginyl-Gly-Phe-Phe-NH2Inactive
Source: nih.gov

Insulin-Potentiating Effects in Peripheral Tissues

Beyond its intrinsic insulin-like actions, related peptide sequences have been observed to potentiate, or enhance, the effects of insulin in peripheral tissues. In in vitro studies on mouse adipose tissue, a hexapeptide analogue, when added to incubation media along with insulin, exaggerated insulin's effects on both glucose oxidation and the inhibition of isoproterenol-stimulated lipolysis. nih.govoup.com This synergistic relationship suggests that the peptide can increase the sensitivity or response of tissues to insulin, thereby amplifying its metabolic signals. nih.govoup.com This insulin-potentiating action indicates a mechanism that complements and boosts the primary functions of insulin. oup.com

Investigation of Post-Receptor Binding Mechanisms

The precise post-receptor binding mechanisms for this compound are not fully elucidated, but insights can be drawn from the general insulin signaling pathway and structure-activity relationship studies. Insulin initiates its action by binding to the insulin receptor, a receptor tyrosine kinase. nih.govantibodies.com This binding triggers autophosphorylation of the receptor and the subsequent tyrosine phosphorylation of insulin receptor substrate (IRS) proteins. jci.orgfrontiersin.org This event activates downstream signaling cascades, most notably the phosphoinositide-3-kinase (PI3K)/AKT pathway, which is crucial for metabolic actions like glucose transport and glycogen synthesis. jci.orgfrontiersin.org

The critical nature of the Arginine (Arg) residue at position B22 for the biological activity of this compound suggests its importance in the interaction with the signaling pathway. nih.gov Research on semisynthetic insulins, where replacing Arg B22 with other amino acids led to a drastic loss of activity, mirrors the findings with the tetrapeptide. nih.gov This implies that the guanidino group of arginine is essential for the peptide's ability to activate downstream metabolic effects, possibly by interacting with a specific site on the insulin receptor or a closely related protein that feeds into the canonical insulin signaling cascade.

Effects on Lipid Metabolism (e.g., Lipolysis Inhibition)

The insulin-like activity of related peptides extends to the regulation of lipid metabolism. A key function of insulin is the inhibition of lipolysis, the breakdown of stored triglycerides into free fatty acids. wikipedia.org In preclinical studies, a hexapeptide analogue of this compound demonstrated a potent anti-lipolytic effect in mouse adipose tissue. nih.govoup.com It effectively inhibited lipolysis stimulated by agents such as epinephrine (B1671497) or isoproterenol. nih.govoup.com

Furthermore, when injected into mice along with epinephrine, the peptide prevented the expected rise in plasma free fatty acids, though it did not prevent the rise in plasma glucose caused by epinephrine. nih.govoup.com This indicates a specific and direct modulatory effect on fat cell metabolism, mimicking one of the primary anabolic functions of insulin. nih.govnih.gov

Neurotransmitter and Neuromodulator Roles (from Related Neuropeptide Families)

While direct evidence for this compound as a neurotransmitter is limited, its structure shares characteristics with FMRFamide-related peptides (FaRPs), a large family of neuropeptides known to act as neurotransmitters, neuromodulators, and neurohormones in both invertebrates and vertebrates. jneurosci.orgresearchgate.net These peptides typically end in an Arg-Phe-NH2 sequence and are involved in a wide array of physiological processes. jneurosci.org

Modulation of Neuromuscular Synaptic Transmission

Drawing parallels from FMRFamide-related peptides provides insight into the potential neuromodulatory functions of this compound. In various invertebrate model systems, FaRPs are well-documented modulators of neuromuscular synaptic transmission. scispace.comtandfonline.com For instance, in locusts, FMRFamide-related peptides can potentiate muscle contractions induced by the slow excitatory motor neuron (SETi) and facilitate the release of neurotransmitters. physiology.org

In Drosophila, the FMRFamide-related peptide DPKQDFMRFamide has been shown to enhance synaptic transmission at the neuromuscular junction. jneurosci.org This modulation occurs through the activation of G-protein-coupled receptors, leading to an increase in both the presynaptic calcium (Ca2+) response and the quantal content of the released transmitter. jneurosci.org These actions demonstrate that related neuropeptide families can act presynaptically to strengthen the communication between nerve and muscle. tandfonline.com The effects are often mediated by specific receptors and intracellular signaling pathways, including the mobilization of intracellular calcium stores. jneurosci.org These findings suggest that peptides with similar structural motifs, such as this compound, could potentially exert comparable modulatory effects on synaptic function.

Effects on Neuronal Firing and Membrane Properties

While direct electrophysiological studies on this compound are not extensively documented in publicly available literature, the effects of related peptides, particularly those belonging to the RFamide family (peptides ending in an Arg-Phe-NH2 motif), have been investigated, providing insights into potential mechanisms of action on neuronal function. These peptides are known to act as neurotransmitters and neuromodulators in a variety of organisms.

Studies on related RFamide peptides, such as RFamide-related peptide-3 (RFRP-3) and neuropeptide FF (NPFF), have demonstrated inhibitory effects on the excitability of specific neuronal populations. For instance, both RFRP-3 and NPFF have been shown to decrease the firing rate of gonadotropin-releasing hormone (GnRH) neurons in acute brain slices. oup.com This inhibition is mediated through the RFRP receptor (also known as NPFFR1) and involves the canonical Gi/o protein signaling pathway, leading to the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. oup.com

In molluscan neurons, the related tetrapeptide Phe-Met-Arg-Phe-NH2 (FMRFamide) and other neuropeptides like Ala-Pro-Gly-Trp-NH2 (APGWamide) have been found to activate an S-like potassium channel. nih.govjneurosci.org This activation leads to an increase in potassium conductance, which typically results in hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential. The signaling pathway for this effect involves G-protein βγ subunits and is dependent on the production of lipoxygenase metabolites of arachidonic acid. nih.govjneurosci.org

Furthermore, FMRFamide and related peptides have been observed to modulate voltage-sensitive calcium currents in postsynaptic neurons. In cultured neurons from the pond snail Helisoma trivolvis, application of FMRFamide and Phe-Leu-Arg-Phe-NH2 (FLRFamide) reduced the macroscopic voltage-sensitive calcium current. nih.gov This reduction in calcium influx can have significant consequences for neuronal function, including the modulation of neurotransmitter release. nih.gov

The table below summarizes the observed effects of related peptides on neuronal properties.

PeptideNeuronal EffectMechanism of ActionModel System
RFRP-3 / NPFFDecreased firing rateActivation of GIRK channels via Gi/o proteinMouse GnRH neurons
FMRFamide / APGWamideActivation of S-like potassium channelG-protein βγ subunit and arachidonic acid pathwayMolluscan (Lymnaea stagnalis) neurons
FMRFamide / FLRFamideReduction of voltage-sensitive calcium currentNot specifiedSnail (Helisoma trivolvis) neurons

These findings on related RFamide peptides suggest that a primary mechanism of action on neurons involves the modulation of ion channel activity, leading to changes in membrane potential and firing rate.

Enzyme Inhibitory Mechanisms (e.g., Thrombin Inhibition for Related Peptides)

While there is no specific information on the enzyme inhibitory activity of this compound, extensive research has been conducted on the ability of other tetrapeptide scaffolds to act as enzyme inhibitors, most notably as inhibitors of thrombin. Thrombin is a critical serine protease involved in the blood coagulation cascade.

The design of peptide-based thrombin inhibitors has often focused on sequences that mimic the substrate binding site of thrombin. Tetrapeptides with the sequence Phe-Pro-Arg are recognized as structurally optimized motifs for binding to the active site of thrombin. nih.govoup.com For example, the peptide Arg-Pro-Pro-Gly-Phe (RPPGF), a breakdown product of bradykinin, has been shown to competitively inhibit α-thrombin from hydrolyzing a chromogenic substrate with a Ki of 1.75 ± 0.03 mM. physiology.org This inhibition occurs through binding to the active site of thrombin, where the peptide forms a parallel β-strand with residues Ser214-Gly216 and interacts with the catalytic triad (B1167595) (His57, Asp189, and Ser195). physiology.org

Structure-activity relationship studies have led to the development of potent tetrapeptide thrombin inhibitors. By modifying the general sequence D-Phe(P3)-Pro(P2)-D-Arg(P1)-P1'-CONH2, researchers have created inhibitors with significantly improved potency. The lead tetrapeptide, D-Phe-Pro-D-Arg-D-Thr-CONH2, was found to be a competitive inhibitor of α-thrombin with a Ki of 0.92 μM. plos.org The potency of these inhibitors is influenced by the amino acid at the P1' position, with small hydrophobic or polar amino acids being preferred. plos.org

The table below presents data on the inhibitory constants (Ki) for various tetrapeptide inhibitors of thrombin.

Peptide InhibitorSequenceKi ValueReference
RPPGFArg-Pro-Pro-Gly-Phe1.75 mM physiology.org
fPrtD-Phe-Pro-D-Arg-D-Thr-CONH20.92 μM plos.org
fPrID-Phe-Pro-D-Arg-L-Ile-CONH2Not specified, but potent plos.org
fPrCD-Phe-Pro-D-Arg-L-Cys-CONH2Not specified, but potent plos.org

These studies demonstrate that tetrapeptide scaffolds can be effective enzyme inhibitors. The mechanism typically involves competitive binding to the active site of the target enzyme, and the inhibitory potency can be finely tuned through strategic amino acid substitutions.

Other Biological Activities Investigated for Related Peptide Scaffolds (e.g., Antifungal Activity)

Beyond neuromodulation and enzyme inhibition, peptide scaffolds related to this compound have been explored for other biological activities, including antifungal properties. The search for new antifungal agents is driven by the need for more effective and less toxic treatments for fungal infections.

Research has shown that certain small peptides, including tetrapeptides containing aromatic and basic residues like phenylalanine and arginine, can exhibit significant antifungal activity. For example, the tetrapeptide His-Phe-Arg-Trp-NH2, which is a core sequence in melanocortin peptides, has demonstrated moderate but significant antifungal activity against Cryptococcus neoformans. conicet.gov.ar

Structure-activity relationship studies on analogues of His-Phe-Arg-Trp-NH2 have provided insights into the structural requirements for antifungal action. The activity of these compounds appears to be linked to the α-MSH effect. nih.govresearchgate.net Modifications to the peptide sequence can impact potency. For instance, replacing Phenylalanine with Tyrosine (His-Tyr-Arg-Trp-NH2) maintained similar activity against C. neoformans, while replacing Arginine with Lysine (His-Phe-Lys-Trp-NH2) or using the D-isomer of Arginine (His-Phe-D-Arg-Trp-NH2) resulted in a loss of activity. conicet.gov.ar Acetylation or formylation of the N-terminus generally leads to inactive compounds. conicet.gov.ar

The table below summarizes the minimum inhibitory concentrations (MIC) of several related tetrapeptides against Cryptococcus neoformans.

PeptideSequenceMIC (μg/ml) against C. neoformansReference
16 His-Phe-Arg-Trp-NH2125 conicet.gov.ar
17 His-Tyr-Arg-Trp-NH2125 conicet.gov.ar
18 His-Phe-Lys-Trp-NH2250 conicet.gov.ar
20 His-Phe-D-Arg-Trp-NH2250 conicet.gov.ar
21 His-D-Phe-Arg-Trp-NH2250 conicet.gov.ar
23 Ac-His-Phe-Arg-Trp-NH2>250 conicet.gov.ar

These findings indicate that tetrapeptide scaffolds containing specific arrangements of amino acids can possess antifungal properties. The activity is sensitive to stereochemistry and modifications at the N-terminus, suggesting a specific mode of interaction with fungal targets. conicet.gov.ar

Compound Names Table

Abbreviation / Trivial NameFull Chemical Name
This compoundArginyl-glycyl-phenylalanyl-phenylalaninamide
RFRP-3Arg-Phe-amide-related peptide-3
NPFFNeuropeptide FF
GnRHGonadotropin-releasing hormone
FMRFamidePhe-Met-Arg-Phe-NH2 (Phenylalanyl-methionyl-arginyl-phenylalaninamide)
APGWamideAla-Pro-Gly-Trp-NH2 (Alanyl-prolyl-glycyl-tryptophanamide)
FLRFamidePhe-Leu-Arg-Phe-NH2 (Phenylalanyl-leucyl-arginyl-phenylalaninamide)
RPPGFArg-Pro-Pro-Gly-Phe (Arginyl-prolyl-prolyl-glycyl-phenylalanine)
fPrtD-Phe-Pro-D-Arg-D-Thr-CONH2
fPrID-Phe-Pro-D-Arg-L-Ile-CONH2
fPrCD-Phe-Pro-D-Arg-L-Cys-CONH2
His-Phe-Arg-Trp-NH2Histidyl-phenylalanyl-arginyl-tryptophanamide
His-Tyr-Arg-Trp-NH2Histidyl-tyrosyl-arginyl-tryptophanamide
His-Phe-Lys-Trp-NH2Histidyl-phenylalanyl-lysyl-tryptophanamide
His-Phe-D-Arg-Trp-NH2Histidyl-phenylalanyl-D-arginyl-tryptophanamide
His-D-Phe-Arg-Trp-NH2Histidyl-D-phenylalanyl-arginyl-tryptophanamide
Ac-His-Phe-Arg-Trp-NH2Acetyl-histidyl-phenylalanyl-arginyl-tryptophanamide
α-MSHα-Melanocyte-stimulating hormone

Receptor Interaction Mechanisms of Arg Gly Phe Phe Nh2 and Its Analogs

Receptor Binding Affinity and Ligand Selectivity Profiling

The binding affinity of a ligand to its receptor is a measure of the strength of the interaction, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The selectivity of a ligand refers to its ability to bind preferentially to one receptor subtype over others.

Studies on analogs of Arg-Gly-Phe-Phe-NH2 have provided insights into their receptor binding profiles. For instance, the endomorphin-2 analog, H-Tyr-Pro-Phe-Phe-NH2, demonstrates high selectivity for the µ-opioid receptor. nih.gov Another related dipeptide, H-Phe-Phe-NH2, has been identified as a high-affinity ligand for the substance P 1–7 (SP1–7) specific binding site, with a Ki of 1.5 nM. acs.org

Table 1: Binding Affinities of this compound Analogs at Various Receptors

Compound/AnalogReceptorBinding Affinity (Ki/IC50)
H-Phe-Phe-NH2SP1–7 Binding Site1.5 nM (Ki) acs.org
Endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH2)µ-Opioid Receptor0.69 nM (IC50) researchgate.net
Endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH2)δ-Opioid Receptor9233 nM (IC50) researchgate.net
Ac-His-DPhe-Arg-Trp-NH2hMC1R0.6 µM (binding affinity) ebi.ac.uk
Ac-His-DPhe-Arg-Trp-NH2hMC4R1.2 µM (binding affinity) ebi.ac.uk

This table is interactive. Click on the headers to sort the data.

Specific Interactions with Receptor Subtypes

The interaction of this compound and its analogs is not limited to a single receptor family. Research has shown that these peptides can bind to opioid, substance P, and melanocortin receptors, among others.

Endogenous opioid peptides typically contain a Tyr-Gly-Gly-Phe-Met/Leu sequence. nih.gov However, endomorphins, such as endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH2), lack this common motif but exhibit high selectivity for the µ-opioid receptor. nih.gov The N-terminal tetrapeptide amide analog of enkephalin, H-Tyr-D-Ala-Gly-Phe-NH2, is a potent analgesic that interacts with opioid receptors. researchgate.net While all endogenous opioid peptides share the N-terminal enkephalin sequence Tyr-Gly-Gly-Phe-Leu or Tyr-Gly-Gly-Phe-Met, the endomorphins, including endomorphin-2 (Tyr-Pro-Phe-Phe-NH2), are an exception yet are highly selective for the µ-opioid receptor. nih.gov The dermorphin-derived peptide H-Dmt-d-Arg-Phe-Lys-NH2 is a highly potent µ-opioid receptor agonist. mdpi.com

Substance P (SP) is an undecapeptide with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2. acs.orgnih.gov It is involved in pain transmission and binds to the neurokinin-1 (NK-1) receptor. acs.orgnih.gov The N-terminal metabolite of SP, SP1-7 (H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-OH), has its own specific binding site. acs.org The dipeptide H-Phe-Phe-NH2 has been identified as a high-affinity ligand for this SP1–7 binding site. acs.org Structure-activity relationship studies on endomorphin-2 led to the discovery of H-Phe-Phe-NH2 as a potent ligand for the SP1–7 binding site. acs.org

The melanocortin system includes receptors that are involved in various physiological processes. The core sequence "His-Phe-Arg-Trp" is considered a key message sequence for melanocortin agonists. acs.org The tetrapeptide Ac-His-DPhe-Arg-Trp-NH2, an analog, has shown agonist activity at mouse MC1, MC3, MC4, and MC5 receptors. acs.org Studies on this template have revealed that modifications at the Phe position can influence receptor selectivity and potency. acs.org For instance, the tetrapeptide Ac-His-DPhe-Arg-Trp-NH2 exhibits binding affinities of 0.6 µM at the human MC1R and 1.2 µM at the human MC4R. ebi.ac.uk The naturally occurring antagonists of melanocortin receptors, agouti-signaling protein (ASP) and agouti-related protein (AGRP), contain an Arg-Phe-Phe tripeptide motif. mdpi.com

The C-terminal Phe-NH2 motif is a common feature in neuropeptides, contributing to receptor binding stability. This suggests that peptides like this compound could potentially interact with a broader range of peptide receptors beyond those extensively studied.

Melanocortin Receptors (e.g., MC1R, MC3R, MC4R, MC5R)

Elucidation of Ligand-Receptor Binding Poses

Understanding the three-dimensional orientation of a ligand within its receptor's binding pocket is crucial for drug design. Molecular docking and other computational methods are used to predict these binding poses. For example, a plausible binding pose for high-affinity ligands of the SP1–7 binding site has been derived to rationalize the structure-activity relationship of H-Phe-Phe-NH2 analogs. acs.org In the case of thrombin inhibition by the peptide Arg-Pro-Pro-Gly-Phe, the N-terminal arginine was found to be located in the S1 pocket of the active site. physiology.org Computational modeling has also been employed to derive the binding mode of angiotensin II analogues, highlighting the importance of the Arg side chain's positioning for AT2 receptor binding. diva-portal.org

Computational Modeling and Docking Studies of Receptor Interactions

Computational modeling and molecular docking have become indispensable tools for elucidating the potential interactions between peptide ligands and their receptors at a molecular level. While specific, published docking studies focusing exclusively on Arg-Gly-Phe-Phe-NH₂ are not abundant in publicly accessible literature, the principles of its interaction can be inferred from computational analyses of structurally similar tetrapeptides and related analogs. These studies provide a robust framework for predicting the binding modes, identifying key pharmacophoric features, and understanding the structure-activity relationships (SAR) that likely govern the bioactivity of Arg-Gly-Phe-Phe-NH₂.

Computational approaches for such peptides typically involve homology modeling of the target receptor if a crystal structure is unavailable, followed by molecular dynamics (MD) simulations and docking calculations. wustl.edu Force fields like CHARMM are often employed in these simulations to predict the conformational behavior of the peptide and its interactions with the receptor environment. mdpi.com

Hypothesized Binding Interactions Based on Analog Studies

Studies on other tetrapeptide amides, particularly those interacting with G protein-coupled receptors (GPCRs), offer significant insights. For instance, computational and experimental studies on peptides containing a C-terminal Arg-Phe-NH₂ motif, such as FMRF-amide (Phe-Met-Arg-Phe-NH₂), have successfully predicted binding sites and key interactions. nih.gov These studies can be extrapolated to hypothesize the binding mechanism of Arg-Gly-Phe-Phe-NH₂.

The Arginine (Arg) residue, with its positively charged guanidinium (B1211019) group, is frequently predicted to be a critical anchor point. It is likely to form strong ionic interactions, or salt bridges, with negatively charged amino acid residues, such as Aspartic Acid (Asp) or Glutamic Acid (Glu), within the receptor's binding pocket. nih.govmdpi.com

The two consecutive Phenylalanine (Phe) residues at the C-terminus are expected to be crucial for binding affinity and specificity through hydrophobic and aromatic interactions. nih.gov The phenyl rings can engage in π-π stacking or hydrophobic interactions with aromatic or aliphatic residues in the receptor, such as Tyrosine (Tyr), Tryptophan (Trp), Leucine (Leu), or Phenylalanine itself. nih.govnih.gov Receptor mutagenesis and modeling of other peptide-receptor complexes have shown that such aromatic networks are common and vital for potent agonist activity.

The Glycine (Gly) residue provides conformational flexibility to the peptide backbone, allowing it to adopt an optimal conformation for fitting into the binding site. This flexibility can be a key determinant in the peptide's ability to engage with multiple contact points within the receptor.

The C-terminal amide (NH₂) is also a key feature, often participating in hydrogen bonding with residues in the receptor pocket, further stabilizing the ligand-receptor complex. nih.gov

Modeling of Analogous Tetrapeptides

Computational studies on opioid tetrapeptides sharing the Phe-Phe-NH₂ C-terminus, such as Tyr-D-Tic-Phe-Phe-NH₂ (D-TIPP-NH₂), have revealed that these molecules often adopt a folded backbone conformation stabilized by intramolecular hydrogen bonds. nih.govresearchgate.net This pre-folding can reduce the entropic penalty of binding and present the key pharmacophoric side chains (Tyr, Phe, Phe) in a specific orientation for receptor engagement.

The table below summarizes the types of interactions observed in computational studies of analogous peptides, which are likely relevant for Arg-Gly-Phe-Phe-NH₂.

Peptide Moiety Potential Interacting Residue in Receptor Type of Interaction Supporting Evidence from Analogs
Arginine (Arg) Aspartic Acid (Asp), Glutamic Acid (Glu)Salt Bridge, Ionic InteractionPredicted for FMRF-amide and cyclic opioid peptidomimetics. nih.govmdpi.com
Phenylalanine (Phe) Tyrosine (Tyr), Phenylalanine (Phe), Tryptophan (Trp), Leucine (Leu)π-π Stacking, Hydrophobic InteractionObserved in models of FMRF-amide and melanocortin tetrapeptides. nih.gov
Peptide Backbone Various (e.g., Asparagine, Serine)Hydrogen BondingA common feature in peptide-receptor binding.
C-terminal Amide Polar residues (e.g., Asparagine, Glutamine)Hydrogen BondingStabilizes the folded backbone in D-TIPP-NH₂. nih.gov

Structure-Activity Relationship (SAR) Insights from Analogs

Computational analyses are often paired with SAR studies, where analogs are synthesized and tested to validate the models. For example, in analogs of other bioactive peptides, replacing a key aromatic residue with Alanine (an "Ala-scan") typically leads to a significant drop in binding affinity and potency, confirming the importance of the hydrophobic or aromatic interactions predicted by docking models. mdpi.com Similarly, modification of the charged residue (e.g., substituting Arg with Ornithine or Citrulline, as in analogs like Orn-Gly-Phe-Phe-NH₂ and Cit-Gly-Phe-Phe-NH₂) would be expected to alter the electrostatic interactions and significantly impact receptor affinity, a hypothesis that can be precisely tested and quantified through computational binding energy calculations. researchgate.net

The table below outlines findings from SAR studies on related peptides that inform the potential impact of modifications to the Arg-Gly-Phe-Phe-NH₂ sequence.

Position Modification Example Observed/Predicted Outcome in Analogs Reference
1 (Arg)Substitution with neutral or different charged amino acidsDramatically alters binding affinity due to loss of specific salt bridges. nih.govmdpi.com
3 (Phe)Substitution with AlanineReduces potency due to loss of key hydrophobic/aromatic interactions. mdpi.com
4 (Phe)Substitution with AlanineReduces potency due to loss of key hydrophobic/aromatic interactions. mdpi.com
C-TerminusAlteration from Amide to Carboxylic AcidChanges hydrogen bonding capacity and can decrease affinity and selectivity. researchgate.net

Enzymatic Stability and Metabolic Fate Considerations in Research Context

Assessment of Resistance to Proteolytic Degradation

Research studies often employ in vitro models to evaluate proteolytic stability. These models can include incubation with specific enzymes, such as thermolysin, or with complex biological mixtures like soluble rat brain extracts, human plasma, or serum. nih.govnih.govfrontiersin.org For instance, the degradation of dermorphin (B549996) and its analogues was examined in a soluble rat brain extract, where the primary degradation products were identified. nih.gov The stability of peptides is commonly monitored using High-Performance Liquid Chromatography (HPLC), which allows for the quantification of the remaining intact peptide over time. nih.govfrontiersin.org

The susceptibility of a peptide bond to cleavage often depends on the flanking amino acid residues. Studies on the substrate specificity of proteases have identified common cleavage sites. For example, analysis of the insulin (B600854) B chain degradation by a cold-adapted protease revealed cleavage at sites including Arg+Gly and Gly+Phe. nih.gov This suggests that the Arg-Gly and Gly-Phe bonds within the Arg-Gly-Phe-Phe-NH2 sequence could be potential sites for proteolytic attack. The C-terminal amidation, as seen in this compound, is a common chemical modification intended to increase stability by protecting the peptide against carboxypeptidase-mediated degradation. vulcanchem.comresearchgate.net

The table below illustrates typical findings from studies assessing proteolytic degradation of various peptides, highlighting the methodologies and outcomes.

Peptide/AnalogueEnzyme/System UsedKey FindingsReference(s)
rANF8-15-NH2ThermolysinRapidly hydrolyzed by the enzyme. nih.gov
Dermorphin analoguesSoluble rat brain extractDegraded to produce N-terminal tetrapeptides as the main product. nih.gov
Various synthetic peptidesHuman PlasmaStability varied significantly; peptides with D-amino acid substitutions showed the greatest stability. frontiersin.org
Insulin B ChainCold-adapted protease EK4-1Cleavage sites included Arg+Gly and Gly+Phe, indicating susceptibility of these bonds. nih.gov

Studies on Hydrolytic Stability

Hydrolytic stability refers to a compound's resistance to cleavage by water, a process that can be influenced by pH and the presence of enzymes. In peptide research, hydrolytic stability is often assessed in aqueous solutions at various pH values that mimic different physiological environments, such as the stomach (acidic pH), blood (neutral pH), and intestines (alkaline pH). researchgate.net

The stability is typically monitored over a set period using HPLC to measure the rate of degradation of the parent compound. researchgate.net While specific hydrolytic stability data for this compound is not detailed in the reviewed literature, studies on related complex bioconjugates provide insight into the methodology. For instance, the hydrolytic stability of new bioconjugates of a monofluorinated analogue of BIM-23052 was monitored in model systems at pH 2.0, 7.4, and 9.0, sometimes including specific enzymes to simulate in vivo conditions. researchgate.net These studies revealed that even with structural modifications, some compounds can be unstable to hydrolysis under physiological conditions. researchgate.netresearchgate.net The chemical structure of a peptide, including its sequence and terminal modifications like the C-terminal amide in this compound, plays a role in its inherent hydrolytic stability. vulcanchem.com Amino acid analysis via acid hydrolysis (e.g., using 6M HCl at 110°C) is a standard, albeit harsh, method used to break all peptide bonds to validate the amino acid stoichiometry of a peptide, demonstrating the ultimate susceptibility of peptide bonds to hydrolysis under extreme conditions. vulcanchem.com

Advanced Research Directions and Future Perspectives

Strategies for Enhancing Peptide Stability for Research Applications

A primary challenge in the application of peptides for research is their inherent instability. Peptides are susceptible to degradation by proteases, which can limit their experimental utility. nih.gov To overcome this, several strategies are being explored to enhance the stability of peptides like Arg-Gly-Phe-Phe-NH2.

One common approach is the substitution of L-amino acids with their D-enantiomers. nih.gov This modification makes the peptide resistant to proteolytic enzymes, thereby increasing its half-life for in vitro and in vivo studies. nih.gov Another strategy involves the chemical modification of the peptide backbone. This can include N-methylation of the amide bonds or the introduction of unnatural amino acids, which can sterically hinder protease access to cleavage sites. acs.org

Cyclization is another powerful technique to improve peptide stability. By creating a cyclic structure, the peptide's conformational flexibility is reduced, making it a less favorable substrate for proteases. acs.org Furthermore, conjugation to polymers such as polyethylene (B3416737) glycol (PEG), a process known as PEGylation, can shield the peptide from enzymatic degradation and improve its pharmacokinetic profile. mdpi.comrsc.org Glycosylation, the attachment of sugar moieties, is also a promising strategy to enhance metabolic stability and can influence the peptide's biodistribution. rsc.org

These strategies, summarized in the table below, are crucial for developing more robust versions of this compound for a wide range of research applications.

StrategyDescriptionPotential Benefit for this compound
D-Amino Acid Substitution Replacing one or more L-amino acids with their D-isomers. nih.govIncreased resistance to proteolysis, longer experimental half-life. nih.gov
Backbone Modification Altering the peptide backbone, such as through N-methylation. acs.orgHinders protease access, improving stability. acs.org
Cyclization Forming a cyclic structure from the linear peptide. acs.orgReduces conformational flexibility, decreasing susceptibility to proteases. acs.org
PEGylation Covalent attachment of polyethylene glycol (PEG) chains. mdpi.comShields the peptide from enzymes and can improve solubility. mdpi.com
Glycosylation Attaching carbohydrate units to the peptide. rsc.orgEnhances metabolic stability and can alter biological distribution. rsc.org

Exploration of this compound Analog Self-Assembly Properties

The self-assembly of peptides into ordered nanostructures is a rapidly growing field of interest, and exploring the self-assembly properties of this compound analogs could reveal novel applications. Peptides, particularly those containing aromatic residues like phenylalanine, have a known propensity to self-assemble into structures such as nanofibers, nanotubes, and hydrogels. frontiersin.orgacs.org This process is driven by non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking between the aromatic rings of the phenylalanine residues. acs.org

For this compound, the presence of two adjacent phenylalanine residues at the C-terminus suggests a strong potential for self-assembly. The arginine residue, with its positively charged guanidinium (B1211019) group, could also play a significant role in directing the assembly process through electrostatic interactions. reading.ac.uk

Research into analogs of this compound could involve modifying the peptide sequence to modulate these self-assembling properties. For instance, altering the number or position of the phenylalanine residues, or substituting them with other aromatic amino acids, could lead to different nanostructures with unique characteristics. frontiersin.org The introduction of a bulky aromatic group, such as fluorenylmethyloxycarbonyl (Fmoc), at the N-terminus is a common strategy to promote self-assembly and hydrogel formation. researchgate.netacs.org

These self-assembled materials could have a variety of research applications. For example, hydrogels formed from peptide self-assembly can be used as scaffolds for 3D cell culture or as matrices for the controlled release of other molecules. frontiersin.orgacs.org

Integration of Multi-Omics Data with Peptide Research

The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to understanding the broader biological context in which a peptide like this compound may function. cmbio.io This systems biology approach allows researchers to move beyond studying the peptide in isolation and instead investigate its effects on complex cellular networks. cmbio.io

For instance, by treating cells or tissues with this compound and then performing transcriptomic analysis (e.g., RNA-seq), researchers could identify which genes are up- or down-regulated in response to the peptide. This could provide clues about the signaling pathways that the peptide modulates. nih.gov Similarly, proteomic analysis could reveal changes in protein expression levels, while metabolomic analysis could identify alterations in the cellular metabolic profile. cmbio.io

Integrating these different layers of data can help to build a comprehensive picture of the peptide's mechanism of action. cmbio.io For example, a change in gene expression (transcriptomics) might be correlated with a change in the abundance of a specific protein (proteomics) and a subsequent alteration in a metabolic pathway (metabolomics). This integrated approach is crucial for identifying the molecular targets and downstream effects of novel peptides. cmbio.io

Computational Predictions for Novel Peptide Functions and Interactions

Computational modeling has become an indispensable tool in peptide research, enabling the prediction of peptide structure, function, and interactions with biological targets. mdpi.com For this compound, computational methods can be used to predict its three-dimensional conformation and to simulate its binding to potential protein receptors. unl.pt

Molecular docking is a key computational technique that can predict how a peptide might bind to a protein's active site. mdpi.com This can help to identify potential protein targets for this compound and to understand the molecular basis of their interaction. Molecular dynamics (MD) simulations can then be used to study the stability of the peptide-protein complex over time and to gain insights into the dynamics of the binding process. mdpi.com

Furthermore, machine learning algorithms are increasingly being used to predict the biological activity of peptides based on their amino acid sequence. acs.orgnih.gov By training these algorithms on large datasets of peptides with known functions, it is possible to develop models that can predict whether a novel peptide like this compound is likely to have, for example, antimicrobial or anti-inflammatory properties. acs.org These computational predictions can help to prioritize peptides for experimental testing and to guide the design of new analogs with enhanced or novel functions. nih.gov

Methodological Advancements in Peptide Synthesis and Characterization

The ability to research and develop novel peptides like this compound is intrinsically linked to the technologies available for their synthesis and characterization. Continuous advancements in these methodologies are paving the way for the creation of more complex and purer peptides, as well as more detailed and accurate analysis.

Peptide Synthesis: Solid-phase peptide synthesis (SPPS) remains the dominant method for producing peptides in the laboratory. peptide.com Recent advancements have focused on improving the efficiency and sustainability of this process. This includes the development of new, more efficient coupling reagents that minimize side reactions and improve the yield of the final product. acs.org There is also a growing emphasis on "green" chemistry approaches, such as the use of less hazardous solvents and the development of recyclable resins. acs.org

For the synthesis of longer or more complex peptides, chemical ligation strategies, such as native chemical ligation (NCL), have become invaluable. acs.orgrsc.org NCL allows for the joining of two unprotected peptide fragments, which can be a more efficient way to produce large peptides than stepwise SPPS. rsc.org

Peptide Characterization: High-performance liquid chromatography (HPLC) is a cornerstone technique for the purification and analysis of synthetic peptides. peptide.com Advances in column technology and solvent systems continue to improve the resolution and speed of peptide separations. Mass spectrometry (MS) is another essential tool, used to confirm the molecular weight of the synthesized peptide and to verify its amino acid sequence. nih.gov Techniques like tandem mass spectrometry (MS/MS) can provide detailed structural information about the peptide.

The following table summarizes some of the key methodological advancements in peptide synthesis and characterization:

TechniqueAdvancementImpact on this compound Research
Solid-Phase Peptide Synthesis (SPPS) Development of more efficient coupling reagents and greener protocols. acs.orgMore efficient and sustainable synthesis of this compound and its analogs.
Native Chemical Ligation (NCL) Enables the joining of unprotected peptide fragments. rsc.orgFacilitates the synthesis of larger, more complex peptides incorporating the this compound motif.
High-Performance Liquid Chromatography (HPLC) Improved column technologies for higher resolution separations. peptide.comMore effective purification of synthetic this compound, leading to higher purity samples for research.
Mass Spectrometry (MS) Advanced techniques like tandem MS (MS/MS) for detailed structural analysis. nih.govAccurate confirmation of the mass and sequence of this compound, ensuring the correct molecule is being studied.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing Arg-Gly-Phe-Phe-NH₂ with high purity and reproducibility?

  • Methodological Answer :

  • Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry for stepwise assembly. Optimize coupling efficiency by monitoring with ninhydrin or Kaiser tests .
  • Purify via reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA). Validate purity (>95%) using LC-MS and NMR (¹H/¹³C) .
  • Example Data Table:
Purification MethodPurity (%)Yield (%)Reference
SPPS + HPLC98.565
Solution-phase85.240

Q. How should researchers characterize the structural stability of Arg-Gly-Phe-Phe-NH₂ under physiological conditions?

  • Methodological Answer :

  • Conduct circular dichroism (CD) and FTIR spectroscopy to analyze secondary structure (e.g., α-helix, β-sheet) in buffer solutions (pH 7.4, 37°C) .
  • Monitor degradation via mass spectrometry over 24–72 hours. Use accelerated stability testing (e.g., elevated temperature) to predict shelf-life .

Advanced Research Questions

Q. How can researchers resolve contradictory data on Arg-Gly-Phe-Phe-NH₂’s receptor-binding affinity across studies?

  • Analytical Framework :

Assay Variability : Compare methodologies (e.g., SPR vs. radioligand binding assays). Ensure uniform buffer conditions (ionic strength, pH) .

Sample Preparation : Verify peptide solubility and aggregation via dynamic light scattering (DLS) .

Statistical Validation : Apply ANOVA or Bayesian meta-analysis to reconcile conflicting IC₅₀ values .

  • Example Workflow:
  • Step 1 : Replicate assays using standardized NIH preclinical guidelines .
  • Step 2 : Cross-validate with orthogonal techniques (e.g., fluorescence polarization) .

Q. What computational strategies are effective for modeling Arg-Gly-Phe-Phe-NH₂ interactions with GPCRs?

  • Methodological Answer :

  • Use molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to study binding kinetics. Validate with docking software (AutoDock Vina) and mutagenesis data .
  • Incorporate machine learning (e.g., AlphaFold2) to predict conformational changes upon receptor binding .

Q. How to design in vivo studies to evaluate Arg-Gly-Phe-Phe-NH₂’s neuroprotective effects without confounding variables?

  • Experimental Design :

  • Animal Models : Use transgenic mice (e.g., Aβ-overexpression for Alzheimer’s studies) with age-matched controls .
  • Dose Optimization : Perform PK/PD profiling (plasma half-life, BBB permeability) via LC-MS/MS .
  • Blinding & Randomization : Follow ARRIVE 2.0 guidelines to minimize bias .

Data Interpretation & Reporting

Q. How should researchers address variability in peptide bioactivity due to post-translational modifications (PTMs)?

  • Analytical Approach :

  • Perform PTM-specific assays (e.g., phosphorylation via ELISA, glycosylation via lectin arrays) .
  • Use HPLC-MS/MS to quantify modified vs. unmodified peptide ratios .

Q. What statistical methods are appropriate for analyzing dose-response curves in Arg-Gly-Phe-Phe-NH₂ studies?

  • Recommendations :

  • Fit data to four-parameter logistic models (GraphPad Prism) to calculate EC₅₀/IC₅₀.
  • Apply Bootstrap resampling for confidence intervals .

Ethical & Reproducibility Standards

Q. How to ensure compliance with NIH guidelines for reporting preclinical studies on Arg-Gly-Phe-Phe-NH₂?

  • Checklist :

  • Disclose sample size justification , randomization, and blinding in methods .
  • Include raw data (e.g., HPLC chromatograms, spectra) in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.